Cas no 66207-23-6 (benzyl 1,2,3,6-tetrahydropyridine-1-carboxylate)
benzyl 1,2,3,6-tetrahydropyridine-1-carboxylate Chemical and Physical Properties
Names and Identifiers
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- Benzyl 5,6-dihydropyridine-1(2H)-carboxylate
- 3,6-Dihydro-1(2H)-pyridinecarboxylic Acid Phenylmethyl Ester
- benzyl 3,6-dihydro-2H-pyridine-1-carboxylate
- N-Cbz-1,2,5,6-tetrahydropyridine
- benzyl 1,2,3,6-tetrahydropyridine-1-carboxylate
- n-cbz-1,2,3,6-tetrahydropyridine
- 1(2H)-Pyridinecarboxylic acid, 3,6-dihydro-, phenylmethyl ester
- benzyl 3,6-dihydropyridine-1(2H)-carboxylate
- YWKYQRWNOXUYJK-UHFFFAOYSA-N
- BCP26818
- SB10988
- AM101107
- OR301191
- EN300-180323
- SY097473
- DTXSID60466527
- 1-carbobenzyloxy-1,2,5,6-tetrahydropyridine
- CS-W022589
- 3,6-Dihydro-2H-pyridine-1-carboxylic acid benzyl ester
- Z1618634552
- 1-benzyloxycarbonyl-1,2,5,6-tetrahydropyridine
- n-carbobenzoxy-1,2,3,6-tetrahydropyridine
- AS-18489
- Benzyl5,6-dihydropyridine-1(2H)-carboxylate
- Benzyl 5 pound not6-dihydropyridine-1(2H)-carboxylate
- MFCD07366998
- AB6176
- SCHEMBL376817
- 1-Cbz-1,2,3,6-tetrahydropyridine
- 66207-23-6
- AKOS015998948
- benzyl 1,2,5,6-tetrahydropyridine-1-carboxylate
- 1-Benzyloxycarbonyl-1,2,3,6-tetrahydropyridine
-
- MDL: MFCD07366998
- Inchi: 1S/C13H15NO2/c15-13(14-9-5-2-6-10-14)16-11-12-7-3-1-4-8-12/h1-5,7-8H,6,9-11H2
- InChI Key: YWKYQRWNOXUYJK-UHFFFAOYSA-N
- SMILES: O(CC1C=CC=CC=1)C(N1CC=CCC1)=O
Computed Properties
- Exact Mass: 217.11000
- Monoisotopic Mass: 217.110278721g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 16
- Rotatable Bond Count: 3
- Complexity: 257
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.3
- Topological Polar Surface Area: 29.5
Experimental Properties
- Density: 1.148±0.06 g/cm3 (20 ºC 760 Torr),
- Boiling Point: 334.606°C at 760 mmHg
- Flash Point: 156.164°C
- Refractive Index: 1.566
- Solubility: Very slightly soluble (0.35 g/l) (25 º C),
- PSA: 29.54000
- LogP: 2.52300
benzyl 1,2,3,6-tetrahydropyridine-1-carboxylate Customs Data
- HS CODE:2933399090
- Customs Data:
China Customs Code:
2933399090Overview:
2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
benzyl 1,2,3,6-tetrahydropyridine-1-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029191635-25g |
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66207-23-6 | 98% | 25g |
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66207-23-6 | 95% | 1g |
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66207-23-6 | 95% | 5g |
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| Fluorochem | 036068-10g |
N-Cbz-1,2,5,6-tetrahydropyridine |
66207-23-6 | 95% | 10g |
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| Fluorochem | 036068-25g |
N-Cbz-1,2,5,6-tetrahydropyridine |
66207-23-6 | 95% | 25g |
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| Chemenu | CM103732-25g |
benzyl 1,2,3,6-tetrahydropyridine-1-carboxylate |
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| Chemenu | CM103732-100g |
benzyl 1,2,3,6-tetrahydropyridine-1-carboxylate |
66207-23-6 | 95+% | 100g |
$638 | 2021-08-06 | |
| ChemScence | CS-W022589-5g |
Benzyl 5,6-dihydropyridine-1(2H)-carboxylate |
66207-23-6 | 98.45% | 5g |
$52.0 | 2022-04-26 | |
| ChemScence | CS-W022589-10g |
Benzyl 5,6-dihydropyridine-1(2H)-carboxylate |
66207-23-6 | 98.45% | 10g |
$95.0 | 2022-04-26 | |
| ChemScence | CS-W022589-25g |
Benzyl 5,6-dihydropyridine-1(2H)-carboxylate |
66207-23-6 | 98.45% | 25g |
$157.0 | 2022-04-26 |
benzyl 1,2,3,6-tetrahydropyridine-1-carboxylate Suppliers
benzyl 1,2,3,6-tetrahydropyridine-1-carboxylate Related Literature
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1. Biohydroxylations of Cbz-protected alkyl substituted piperidines by Beauveria bassiana ATCC 7159Suzanne J. Aitken,Gideon Grogan,Cathy S.-Y. Chow,Nicholas J. Turner,Sabine L. Flitsch J. Chem. Soc. Perkin Trans. 1 1998 3365
Additional information on benzyl 1,2,3,6-tetrahydropyridine-1-carboxylate
Introduction to Benzyl 1,2,3,6-tetrahydropyridine-1-carboxylate (CAS No. 66207-23-6)
Benzyl 1,2,3,6-tetrahydropyridine-1-carboxylate, a compound with the chemical formula C₁₃H₁₃NO₂ and CAS number 66207-23-6, is a significant molecule in the field of pharmaceutical chemistry. This compound belongs to the class of tetrahydropyridine derivatives, which have garnered considerable attention due to their diverse biological activities and potential therapeutic applications. The benzyl moiety in its structure contributes to its stability and reactivity, making it a valuable intermediate in synthetic chemistry and drug development.
The structural framework of Benzyl 1,2,3,6-tetrahydropyridine-1-carboxylate consists of a tetrahydropyridine core substituted with a carboxylate group at the 1-position and a benzyl group at the 4-position. This configuration allows for multiple functionalization possibilities, enabling its use in the synthesis of more complex molecules. The carboxylate group not only enhances solubility in polar solvents but also provides a site for further chemical modifications, such as esterification or amidation.
In recent years, tetrahydropyridine derivatives have been extensively studied for their pharmacological properties. These compounds exhibit a wide range of biological activities, including neuroprotective, anti-inflammatory, and antimicrobial effects. The< strong>Benzyl 1,2,3,6-tetrahydropyridine-1-carboxylate has shown particular promise in preclinical studies as a potential scaffold for developing novel therapeutic agents.
One of the most compelling aspects of this compound is its role in the synthesis of bioactive molecules. Researchers have leveraged its structural features to develop inhibitors targeting various enzymes and receptors involved in metabolic and neurological disorders. For instance, derivatives of this compound have been explored as potential treatments for Alzheimer's disease and Parkinson's disease due to their ability to modulate neurotransmitter activity.
The benzyl group in the molecule also plays a crucial role in its interactions with biological targets. This aromatic ring can engage in π-stacking interactions with proteins, enhancing binding affinity and stability. Such interactions are critical for designing high-affinity ligands that can selectively target specific biological pathways.
Recent advancements in computational chemistry have further enhanced the understanding of how Benzyl 1,2,3,6-tetrahydropyridine-1-carboxylate interacts with biological systems. Molecular dynamics simulations and quantum mechanical calculations have provided insights into its binding mechanisms and conformational dynamics. These studies have not only refined our understanding of the compound's behavior but also guided the design of more effective derivatives.
The pharmaceutical industry has shown significant interest in this compound due to its versatility and potential therapeutic applications. Several companies are currently engaged in developing novel drugs based on tetrahydropyridine scaffolds. Early-phase clinical trials have demonstrated promising results for certain derivatives, indicating their potential as safe and effective treatments for various conditions.
In addition to its pharmaceutical applications, Benzyl 1,2,3,6-tetrahydropyridine-1-carboxylate has found utility in agrochemical research. Its structural features make it a suitable candidate for developing new pesticides and herbicides that target specific enzymatic pathways in pests while minimizing environmental impact.
The synthesis of Benzyl 1,2,3,6-tetrahydropyridine-1-carboxylate involves multi-step organic reactions that highlight the ingenuity of modern synthetic chemistry. Key steps include condensation reactions followed by cyclization to form the tetrahydropyridine core. The introduction of the benzyl group and subsequent carboxylation are critical steps that determine the final properties of the compound.
The purity and quality of Benzyl 1,2,3,6-tetrahydropyridine-1-carboxylate are essential for its intended applications. Advanced purification techniques such as recrystallization and chromatography are employed to ensure high purity levels. These methods not only enhance the efficacy of the compound but also ensure compliance with regulatory standards required for pharmaceutical use.
The future prospects for Benzyl 1,2,3,6-tetrahydropyridine-1-carboxylate are bright given its diverse applications and potential therapeutic benefits. Ongoing research aims to explore new derivatives with enhanced properties such as improved bioavailability and reduced side effects. Collaborative efforts between academia and industry are expected to accelerate the development of novel drugs based on this promising scaffold.
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